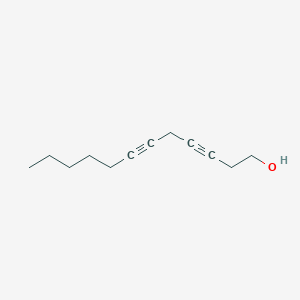
3,6-Dodecadiyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dodecadiyn-1-ol is an organic compound belonging to the class of fatty alcohols. It consists of a twelve-carbon chain with two triple bonds at the 3rd and 6th positions and a hydroxyl group at the 1st position. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dodecadiyn-1-ol typically involves multi-step reactions starting from readily available materials. One common method includes the use of alkyne coupling reactions, where the triple bonds are introduced through the coupling of appropriate alkyne precursors. The hydroxyl group can be introduced through reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) in the final step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dodecadiyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are used in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
3,6-Dodecadiyn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,6-Dodecadiyn-1-ol involves its interaction with molecular targets through its hydroxyl group and triple bonds. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications of target molecules.
Vergleich Mit ähnlichen Verbindungen
3,6-Dodecadiyn-1-ol can be compared with other similar compounds such as:
3,6-Dodecadien-1-ol: Similar structure but with double bonds instead of triple bonds.
1-Dodecanol: A saturated fatty alcohol with no triple or double bonds.
3,6-Dodecadien-1-ol: Another isomer with different positions of double bonds.
The uniqueness of this compound lies in its triple bonds, which impart distinct chemical reactivity and properties compared to its analogs .
Eigenschaften
CAS-Nummer |
65090-68-8 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
dodeca-3,6-diyn-1-ol |
InChI |
InChI=1S/C12H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-5,8,11-12H2,1H3 |
InChI-Schlüssel |
ZPRFQUBWBYXKQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CCC#CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


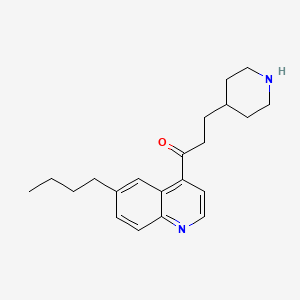

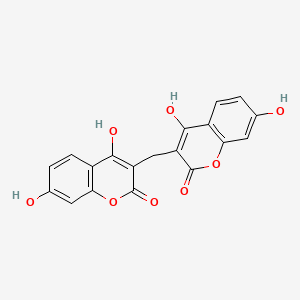
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)
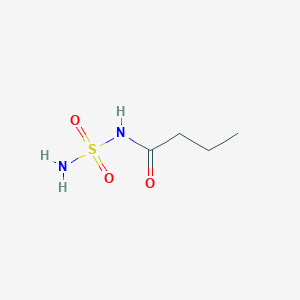
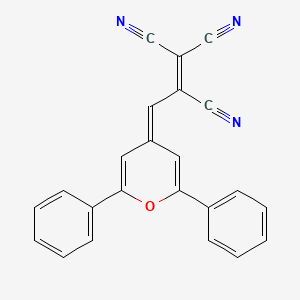
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
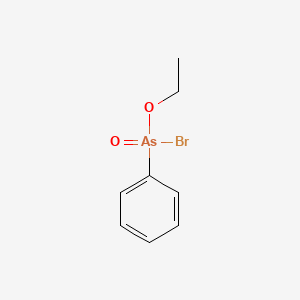

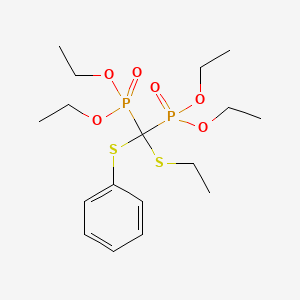

![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)

![2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL](/img/structure/B14487646.png)
